2,4,6-Trichlororesorcinol

Overview

Description

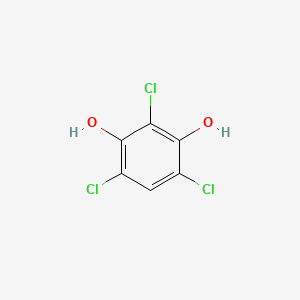

Molecular Structure Analysis

The molecular structure of 2,4,6-Trichlororesorcinol consists of 6 carbon atoms, 3 chlorine atoms, 3 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.7±0.1 g/cm3, a boiling point of 265.9±35.0 °C at 760 mmHg, and a flash point of 114.6±25.9 °C .Physical And Chemical Properties Analysis

2,4,6-Trichlororesorcinol has a density of 1.7±0.1 g/cm3, a boiling point of 265.9±35.0 °C at 760 mmHg, and a flash point of 114.6±25.9 °C . It has a molar refractivity of 44.7±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 122.1±3.0 cm3 .Scientific Research Applications

Degradation of Odorous Compounds

2,4,6-Trichlororesorcinol plays a significant role in the degradation of odorous compounds, particularly 2,4,6-Trichloroanisole (2,4,6-TCA). This compound is a concern due to its odor problem and potential threats . The degradation of 2,4,6-TCA can be achieved by UV/chlorination with different UV sources . This process is mainly caused by direct UV photolysis and indirect hydroxyl radical (HO·) oxidation .

Water Treatment

The degradation process of 2,4,6-TCA by UV/chlorination also shows promise in real water treatment. It can be used to control 2,4,6-TCA pollution and odor problems . This application is particularly important for maintaining water safety and quality .

Orthogonal Chemoselectivity

2,4,6-Trichlororesorcinol has been explored for its orthogonal chemoselectivity as a trifunctional linker with different nucleophiles . The preferential order of incorporating nucleophiles in TCT was found to be alcohol > thiol > amine . This property is useful in chemical biology or nanobiotechnology for linking chemical/biological moieties to render chimeras, polyligands, conjugates (intermolecularly) or cycles (intramolecularly) .

Preparation of New Molecular Structures

The orthogonal chemoselectivity of 2,4,6-Trichlororesorcinol also aids in the preparation of new molecular structures. The molecule used for this purpose should enhance its own binding properties and should not jeopardize the biological activity of the new structure .

Liquid Chromatography

2,4,6-Trichlororesorcinol can be analyzed by reverse phase (RP) HPLC method with simple conditions . This application is particularly useful in analytical chemistry for the separation and identification of compounds .

Safety and Hazards

2,4,6-Trichlororesorcinol can affect you when breathed in and by passing through your skin . It should be handled as a carcinogen with extreme caution . Contact can severely irritate and burn the skin and eyes with possible eye damage . Breathing 2,4,6-Trichlororesorcinol can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath . High exposures may cause restlessness, weakness, rapid breathing, tremors, shaking, seizures, coma, and even death .

Mechanism of Action

Target of Action

Resorcinol derivatives have been known to interact with various proteins within cells

Mode of Action

It is known that resorcinol derivatives can undergo various reactions, such as acylation . In the case of 2,4,6-Trichlororesorcinol, it is likely that similar reactions occur, leading to changes in the compound and its targets. The acylation reaction is suggested to occur through the para position of the aromatic ring .

Biochemical Pathways

A study on the degradation of 2,4,6-trichlorophenol, a similar compound, by ralstonia eutropha jmp134, suggests that 2,4,6-trichlorophenol is transformed to 2-chloromaleylacetate by enzymes . It is possible that 2,4,6-Trichlororesorcinol may affect similar pathways.

Pharmacokinetics

The compound’s molecular weight of 213446 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

Resorcinol derivatives have been known to affect cell proliferation, migration, differentiation, and apoptosis . It is possible that 2,4,6-Trichlororesorcinol may have similar effects.

Action Environment

The action of 2,4,6-Trichlororesorcinol may be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as buffers, could also influence the compound’s action .

properties

IUPAC Name |

2,4,6-trichlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOATJNESSAPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180978 | |

| Record name | 2,4,6-Trichlororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlororesorcinol | |

CAS RN |

26378-73-4 | |

| Record name | 2,4,6-Trichlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlororesorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026378734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Trichlororesorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichlororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

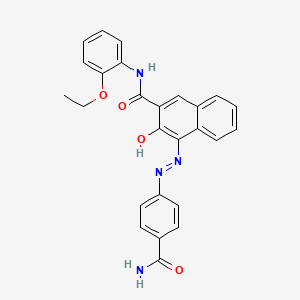

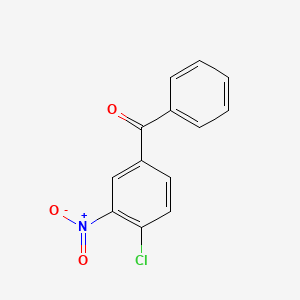

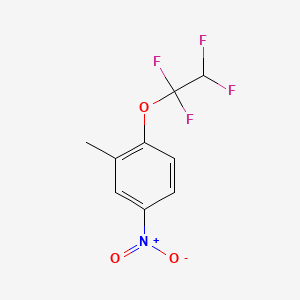

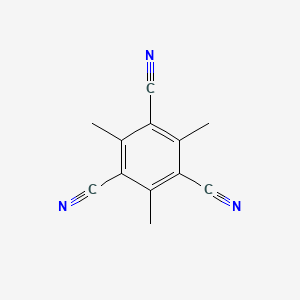

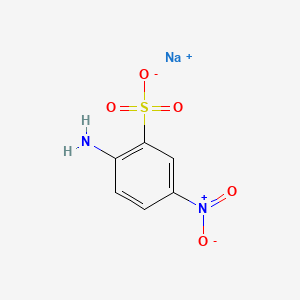

Feasible Synthetic Routes

Q & A

Q1: How is 2,4,6-Trichlororesorcinol formed during pulp bleaching, and how does this relate to its structure?

A1: 2,4,6-Trichlororesorcinol has been identified as a product of the chlorination of eucalypt kraft pulp. [] This process, using chlorine (C) or chlorine dioxide (D) treatments, generates various chlorinated phenols, including 2,4,6-Trichlororesorcinol. Its formation suggests the presence of resorcinol structures within the lignin or extractives of eucalypt wood, which are subsequently chlorinated during the bleaching process.

Q2: What is notable about the reactivity of resorcinol and its chlorinated derivatives with monochloramine?

A2: Resorcinol and its chlorinated derivatives, including 2,4,6-Trichlororesorcinol, exhibit reactivity with monochloramine (NH2Cl). [] This reaction proceeds through a common pentachloro intermediate, 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione, which undergoes ring-opening and further reactions with monochloramine and water. Interestingly, this reaction pathway generates relatively low amounts of chloroform compared to reactions with sodium hypochlorite (NaOCl).

Q3: What is unique about the solid-state structure of 2,4,6-Trichlororesorcinol?

A3: 2,4,6-Trichlororesorcinol exists as a monohydrate in its solid form, even after sublimation. [] This persistent hydration suggests strong interactions between the water molecule and the trichlororesorcinol structure, likely through hydrogen bonding with the hydroxyl and/or chlorine substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.